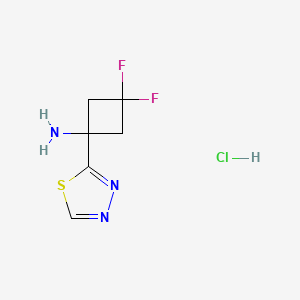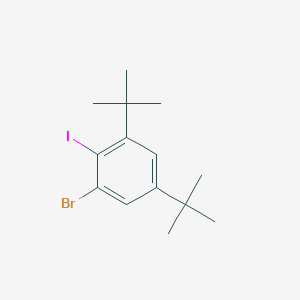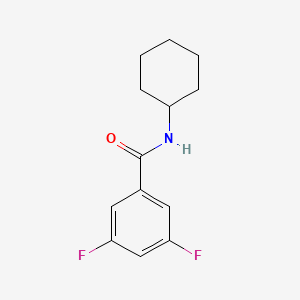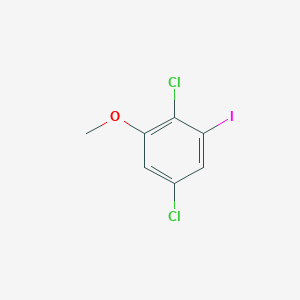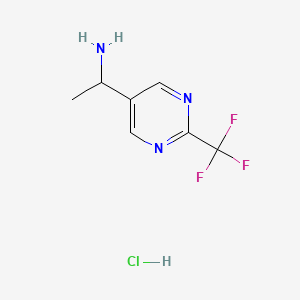![molecular formula C20H18O8 B14030619 5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two formyl groups and two methoxy groups attached to a biphenyl core, with additional acetate groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Formyl Groups: The formyl groups can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Methoxylation: The methoxy groups can be introduced through a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl groups can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Hydroxylated biphenyl compounds.
Aplicaciones Científicas De Investigación
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetate groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Lacks the formyl and acetate groups, making it less reactive in certain chemical reactions.
3,3’-Di-tert-butyl-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diol: Contains tert-butyl groups instead of formyl and acetate groups, leading to different chemical properties and applications.
5,5’-Diallyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diol:
Uniqueness
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate is unique due to the presence of both formyl and acetate groups, which provide a combination of reactivity and functional versatility not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Propiedades
Fórmula molecular |
C20H18O8 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[2-(2-acetyloxy-5-formyl-3-methoxyphenyl)-4-formyl-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H18O8/c1-11(23)27-19-15(5-13(9-21)7-17(19)25-3)16-6-14(10-22)8-18(26-4)20(16)28-12(2)24/h5-10H,1-4H3 |
Clave InChI |
UQIZPSPGHFDEKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1OC)C=O)C2=C(C(=CC(=C2)C=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


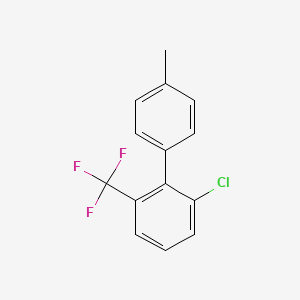
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)

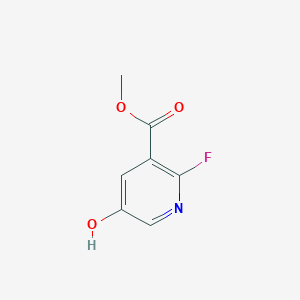
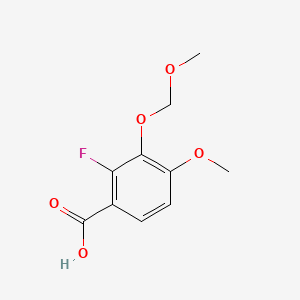
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
